- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2015, 99, 36-50

Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)

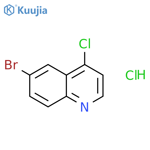

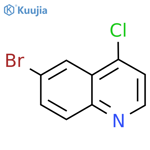

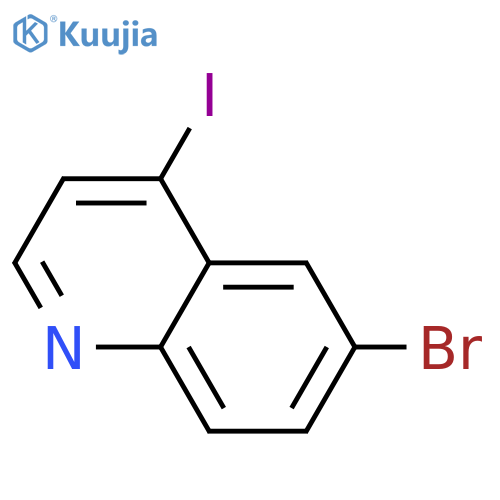

6-bromo-4-iodo-quinoline structure

商品名:6-bromo-4-iodo-quinoline

CAS番号:927801-23-8

MF:C9H5BrIN

メガワット:333.95117354393

MDL:MFCD08437008

CID:796678

6-bromo-4-iodo-quinoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-iodoquinoline

- Quinoline,6-bromo-4-iodo-

- 4-iodo-6-bromoquinoline

- 6-bromo-4-iodo quinoline

- BWFLFNVNIISPPK-UHFFFAOYSA-N

- FCH1386772

- ST2418895

- AX8038421

- Z5354

- 6-Bromo-4-iodoquinoline (ACI)

- 6-bromo-4-iodo-quinoline

-

- MDL: MFCD08437008

- インチ: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H

- InChIKey: BWFLFNVNIISPPK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C2C(N=CC=C2I)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- ふってん: 375.5°C at 760 mmHg

6-bromo-4-iodo-quinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

6-bromo-4-iodo-quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB443235-100mg |

6-Bromo-4-iodoquinoline; . |

927801-23-8 | 100mg |

€68.50 | 2023-09-04 | ||

| abcr | AB443235-10 g |

6-Bromo-4-iodoquinoline; . |

927801-23-8 | 10g |

€1,099.50 | 2022-06-10 | ||

| Chemenu | CM144098-5g |

6-Bromo-4-iodoquinoline |

927801-23-8 | 97% | 5g |

$*** | 2023-05-29 | |

| Apollo Scientific | OR927338-5g |

6-Bromo-4-iodoquinoline |

927801-23-8 | 97% | 5g |

£300.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-50mg |

6-bromo-4-iodo-quinoline |

927801-23-8 | 97% | 50mg |

95.0CNY | 2021-08-04 | |

| Chemenu | CM144098-25g |

6-Bromo-4-iodoquinoline |

927801-23-8 | 97% | 25g |

$1286 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1422-5G |

6-bromo-4-iodo-quinoline |

927801-23-8 | 97% | 5g |

¥ 1,861.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86890-250mg |

6-Bromo-4-iodoquinoline |

927801-23-8 | 97% | 250mg |

¥231.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1422-500MG |

6-bromo-4-iodo-quinoline |

927801-23-8 | 97% | 500MG |

¥ 343.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-250mg |

6-bromo-4-iodo-quinoline |

927801-23-8 | 97% | 250mg |

399CNY | 2021-05-08 |

6-bromo-4-iodo-quinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux

リファレンス

- Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy, RSC Advances, 2017, 7(4), 2342-2350

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 1 h, rt

1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux

1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux

リファレンス

- Preparation of the aromatic ring-containing compounds and their pharmaceutical use, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C

リファレンス

- Synthesis of antitumor candidate GSK2126458, Huagong Shikan, 2010, 24(12), 40-43

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt

リファレンス

- Preparation of quinoline derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water

1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water

リファレンス

- Preparation of quinoline derivatives as PI3/mTOR inhibitors, China, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux

リファレンス

- Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor, European Journal of Medicinal Chemistry, 2016, 122, 684-701

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt

リファレンス

- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors, ACS Chemical Biology, 2019, 14(4), 655-664

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; rt; 1 h, rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt

1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt

リファレンス

- Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis, ACS Catalysis, 2017, 7(8), 5129-5133

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt

1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C

1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C

リファレンス

- Preparation of heterocyclic compounds as antitumor agents, China, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt

1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt

リファレンス

- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux

1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux

リファレンス

- [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux

リファレンス

- Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux

1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux

リファレンス

- Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists, World Intellectual Property Organization, , ,

6-bromo-4-iodo-quinoline Raw materials

6-bromo-4-iodo-quinoline Preparation Products

6-bromo-4-iodo-quinoline 関連文献

-

Jiankang Zhang,Xiaodong Ma,Xiaoqing Lv,Ming Li,Yanmei Zhao,Guoqiang Liu,Shuyu Zhan RSC Adv. 2017 7 2342

927801-23-8 (6-bromo-4-iodo-quinoline) 関連製品

- 1226450-53-8(2-(2,4-dichlorophenoxy)-1-{4-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylpiperazin-1-yl}ethan-1-one)

- 2229396-28-3(1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile)

- 306733-12-0(L-(S)-4-Cyanophenylalanine, methyl ester HCl)

- 2294827-56-6(3-propylbenzene-1-sulfonyl fluoride)

- 1342099-43-7(Benzenamine, 2,6-dichloro-N,3-dimethyl-)

- 20268-79-5(D-Aspartic acid, diethyl ester)

- 1540267-06-8(1-(4-Methylthiophen-3-yl)cyclopropan-1-amine)

- 1343197-89-6(3-(1-methoxymethyl-butylamino)-propionic acid ethyl ester)

- 2138086-19-6(6-cyclopropyl-3-ethylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

- 2171191-07-2((2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanoylpyrrolidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:927801-23-8)6-bromo-4-iodo-quinoline

清らかである:99%

はかる:10g

価格 ($):274.0